molecular formula C16H10Cl2FN3OS2 B2540406 2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392303-58-1

2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2540406
CAS RN: 392303-58-1
M. Wt: 414.29
InChI Key: MVZCGDUHKPJEGI-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C16H10Cl2FN3OS2 and a molecular weight of 414.29. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group where the carboxamide group is substituted with a benzene ring . The compound also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom.

Scientific Research Applications

Herbicidal Activity

2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide: has been investigated for its herbicidal potential. As a member of the thiadiazole family, it interferes with plant growth by inhibiting specific enzymes or metabolic pathways. Researchers explore its efficacy in controlling weeds and enhancing crop yield .

Anti-Inflammatory and Analgesic Properties

Derivatives of 1,3,4-thiadiazoles have shown promise as anti-inflammatory agents. While not directly studied for this compound, related structures exhibit activity against inflammation and pain. For instance, compounds like (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated anti-inflammatory effects .

Cytotoxic Potential

The C-5 phenyl ring substituent in 1,3,4-thiadiazoles significantly influences their cytotoxic activity. Although specific data on Oprea1_827585 is scarce, exploring its cytotoxicity against cancer cell lines could yield valuable insights .

properties

IUPAC Name

2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3OS2/c17-10-4-5-12(13(18)7-10)14(23)20-15-21-22-16(25-15)24-8-9-2-1-3-11(19)6-9/h1-7H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZCGDUHKPJEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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